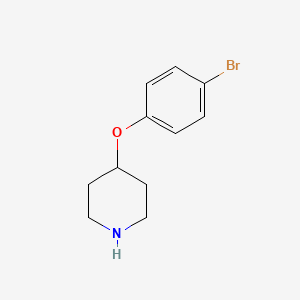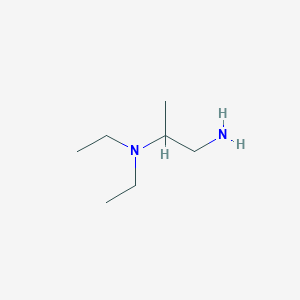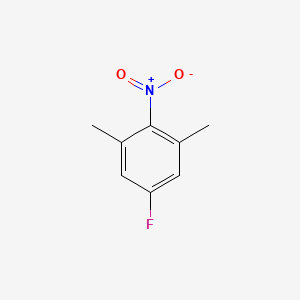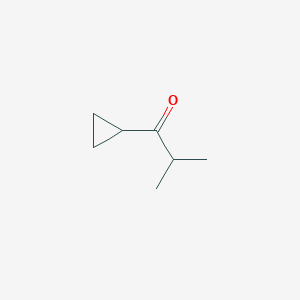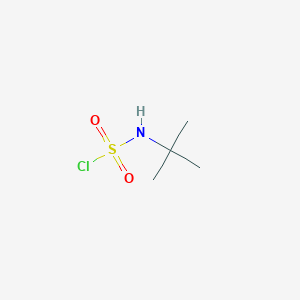
tert-Butylsulfamoyl chloride
Vue d'ensemble
Description
“tert-Butylsulfamoyl chloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is an off-white low melt solid at room temperature . It is used in various fields like pharmaceuticals and organic synthesis .
Synthesis Analysis
“tert-Butylsulfamoyl chloride” can be synthesized by using tert-butylmagnesium chloride as the starting material via a multi-step synthesis process .
Molecular Structure Analysis
The molecular structure of “tert-Butylsulfamoyl chloride” contains a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .
Chemical Reactions Analysis
“tert-Butylsulfamoyl chloride” can react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide .
Physical And Chemical Properties Analysis
“tert-Butylsulfamoyl chloride” has a molecular weight of 171.65 . It has a melting point of 28-31°C . The InChI code of “tert-Butylsulfamoyl chloride” is 1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 .
Applications De Recherche Scientifique
Synthesis Applications
Tert-Butylsulfamoyl chloride has notable applications in the field of organic synthesis. For instance, it's used in the practical one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide, a raw material for the aminosulfamoyl-containing side chain of carbapenem antibiotic doripenem hydrate. This process involves converting chlorosulfonyl isocyanate to N-(tert-butoxycarbonyl)aminosulfonyl chloride, which is then converted to the target compound using liquid ammonia (Masui, Kabaki, Watanabe, Kobayashi, & Masui, 2004). Similarly, tert-butyl-N-chlorocyanamide, a related compound, is utilized in various chlorination and oxidation reactions in organic synthesis, highlighting the versatility and reactivity of tert-butylsulfamoyl chloride derivatives (Kumar & Kaushik, 2007).
Recycling and Recovery
The tert-butylsulfamoyl group can be recycled and recovered in certain synthetic processes. For example, Ellman’s chiral auxiliary is converted into tert-butylsulfinyl chloride, which can then be treated with ammonia for high yield recovery (Aggarwal et al., 2009). Additionally, a process for recycling the tert-butanesulfinyl group upon deprotection of N-tert-butanesulfinyl amines has been developed, demonstrating the compound’s utility in sustainable chemical processes (Wakayama & Ellman, 2009).
Environmental Applications
In environmental science, tert-butylsulfamoyl chloride derivatives are studied for their role in the degradation of contaminants. Alkaline-activated persulfate, for example, has been utilized to treat groundwater contaminated with substances like methyl tert-butyl ether, showcasing the potential of tert-butyl derivatives in environmental remediation processes (Chen, Chang, & Liu, 2016).
Catalytic and Asymmetric Synthesis
Tert-butylsulfamoyl chloride is also significant in catalytic and asymmetric synthesis. For example, the development of a synthetic route to obtain enantiomerically enriched tert-butanesulfinate esters through catalytic enantioselective sulfinyl transfer has been reported, highlighting its role in producing chiral compounds (Evans, Fierman, Miller, & Ellman, 2004).
Medical Research Applications
While medical applications are not the focus of this summary, it's worth noting that tert-butylsulfamoyl chloride and its derivatives have been studied in various medical contexts, such as in the synthesis and evaluation of potential male antifertility agents (Hirsch et al., 1981).
Safety And Hazards
“tert-Butylsulfamoyl chloride” is classified as dangerous. It has hazard statements H314; H318 which means it causes severe skin burns and eye damage . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .
Relevant Papers
There are several papers related to “tert-Butylsulfamoyl chloride”. One paper discusses the practical chlorination of tert-butyl esters with PCl generating acid chlorides . Another paper discusses the structure of "tert-Butylsulfamoyl chloride" . Further analysis of these papers could provide more detailed information about the properties and applications of “tert-Butylsulfamoyl chloride”.
Propriétés
IUPAC Name |
N-tert-butylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSTIRRHNSMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506768 | |
| Record name | tert-Butylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylsulfamoyl chloride | |
CAS RN |
33581-95-2 | |
| Record name | tert-Butylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)
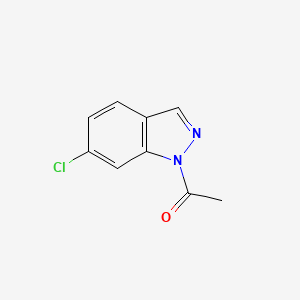

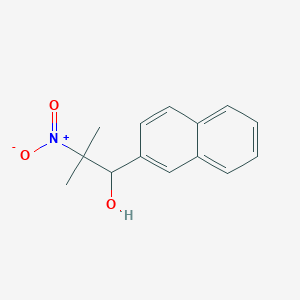
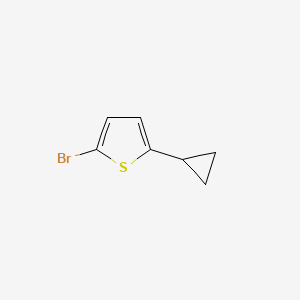
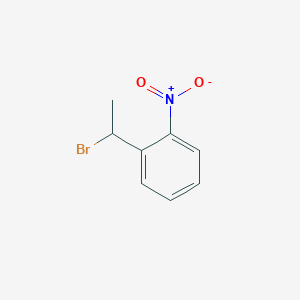
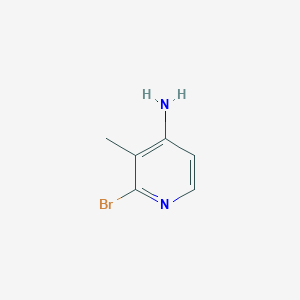
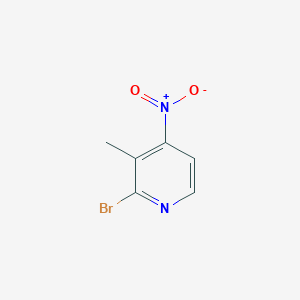
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
